Impdh2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

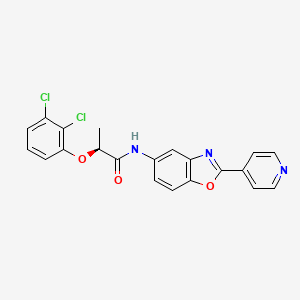

C21H15Cl2N3O3 |

|---|---|

Molecular Weight |

428.3 g/mol |

IUPAC Name |

(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |

InChI |

InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1 |

InChI Key |

HRXGXBGJVNUGSX-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Impdh2-IN-2 (CAS 1434517-02-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Impdh2-IN-2, a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with a focus on its chemical properties, mechanism of action, and its role in key signaling pathways. The information is curated for researchers and professionals in drug development and life sciences.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1434517-02-8 | [1] |

| Chemical Formula | C₂₁H₁₅Cl₂N₃O₃ | [1] |

| Molecular Weight | 428.27 g/mol | [1] |

| Mechanism of Action | Potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) | [1] |

Quantitative Biological Data

This compound has been evaluated for its inhibitory activity against IMPDH and its antibacterial properties. The key quantitative metrics are summarized below.

| Parameter | Value | Media/Conditions | Reference |

| Ki,app | 14 µM | - | [1] |

| MIC | 6.3 µM | Minimal GAST/Fe media | |

| MIC | 11 µM | Rich 7H9/ADC/Tween media |

Mechanism of Action

This compound exerts its biological effects through the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. This disruption of nucleotide metabolism underlies its potential as an anti-tuberculosis agent and its relevance in studying diseases characterized by rapid cell proliferation, such as cancer.

Signaling Pathways Modulated by IMPDH2

While direct experimental evidence for the effect of this compound on specific signaling pathways is not yet available, the inhibition of its target, IMPDH2, is known to modulate several key cellular signaling cascades. The following diagrams illustrate the established roles of IMPDH2 in these pathways.

IMPDH2 in the PI3K/AKT/mTOR Signaling Pathway

IMPDH2 has been shown to play a role in the activation of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival. Inhibition of IMPDH2 can, therefore, lead to the downregulation of this pathway.

IMPDH2 in the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. IMPDH2 has been identified as a downstream target of this pathway and can also influence its activity, creating a potential feedback loop.

IMPDH2 in the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory and immune responses. IMPDH2 has been shown to negatively regulate TLR2-mediated NF-κB activation, suggesting a role in modulating inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below. These protocols are based on the original research publication by Chacko S, et al. and general laboratory procedures.

Synthesis of this compound

The synthesis of this compound is described in "Expanding Benzoxazole-Based Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibitor Structure-Activity As Potential Antituberculosis Agents". The general scheme involves the coupling of a substituted benzoxazole core with a carboxylic acid derivative. For the specific multi-step synthesis and characterization data, researchers are directed to the supporting information of the cited publication.

IMPDH Enzyme Inhibition Assay (Ki,app Determination)

The inhibitory activity of this compound against IMPDH was likely determined using a spectrophotometric assay that monitors the conversion of NAD⁺ to NADH at 340 nm.

General Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 1 mM EDTA).

-

Enzyme and Inhibitor Incubation: Add purified recombinant IMPDH2 enzyme to the reaction buffer. Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 25°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrates, inosine 5'-monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD⁺).

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. The apparent inhibition constant (Ki,app) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

The antibacterial activity of this compound against M. tuberculosis was determined by measuring the minimum inhibitory concentration (MIC).

General Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A culture of M. tuberculosis (e.g., H37Rv) is grown to a specific optical density and then diluted to a standardized concentration.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., minimal GAST/Fe or rich 7H9/ADC/Tween).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C in a humidified incubator for a specified period (typically 7-14 days for M. tuberculosis).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye (e.g., Resazurin).

Conclusion

This compound is a valuable research tool for studying the role of IMPDH2 in various biological processes. Its potent inhibitory activity and characterized antibacterial properties make it a compound of interest for further investigation in the fields of infectious diseases and oncology. The provided information on its involvement in key signaling pathways, although based on the general function of its target, opens avenues for future research to elucidate the specific effects of this compound on cellular signaling and its potential therapeutic applications.

References

The Central Role of IMPDH2 in Cell Proliferation: A Technical Guide for Researchers

Abstract: Inosine 5′-monophosphate dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme crucial for the de novo biosynthesis of guanine nucleotides. Its heightened expression is a hallmark of rapidly proliferating cells and is strongly correlated with the progression of numerous malignancies. This document provides an in-depth examination of IMPDH2's function in cell proliferation, detailing its core enzymatic activity, its modulation of key signaling pathways, and its validation as a therapeutic target. This guide offers researchers and drug development professionals a comprehensive resource, including structured data summaries, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Core Function: The Engine of Guanine Nucleotide Synthesis

Inosine 5'-monophosphate dehydrogenase 2 (IMPDH2) is an essential enzyme that catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[1][2] This reaction is the first committed and rate-limiting step in the de novo synthesis pathway for guanine nucleotides, such as guanosine triphosphate (GTP).[3][4] An adequate supply of GTP is indispensable for proliferating cells, as it serves as a building block for DNA and RNA synthesis, a source of energy for various metabolic processes, and a critical component for G-protein-mediated signal transduction.

Tumor cells, with their high metabolic and proliferative demands, often cannot be sustained by salvage pathways alone and therefore exhibit a strong dependence on the de novo synthesis pathway, leading to the frequent upregulation of IMPDH2. This dependency makes IMPDH2 a pivotal node in cancer cell metabolism and a prime target for therapeutic intervention.

Quantitative Data on IMPDH2 in Cancer

The significance of IMPDH2 in oncology is underscored by its consistent upregulation across a wide range of cancers and the profound impact of its modulation on cell behavior.

Table 1: IMPDH2 Expression in Human Cancers

| Cancer Type | Expression Status | Key Findings | References |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Significantly higher expression in NSCLC tissues compared to adjacent normal tissues. | |

| Colorectal Cancer (CRC) | Upregulated | Associated with tumor progression and resistance to oxaliplatin. | |

| Breast Cancer | Upregulated | High expression (62.7% in tumors vs. 17.6% in normal tissue) correlates with lymph node metastasis and poor prognosis. | |

| Glioblastoma | Upregulated | Increased IMPDH2 expression is necessary for the activation of de novo GTP biosynthesis to fuel tumor growth. | |

| Hepatocellular Carcinoma (HCC) | Upregulated | Correlated with tumor multiplicity, TNM stage, and is an independent prognostic factor for poor survival. | |

| Leukemia | Upregulated | IMPDH activity is 15–42-fold higher in leukemia cells compared to normal leukocytes. | |

| Prostate, Kidney, Bladder Cancer | Upregulated | Suggested as a potential biomarker for these malignancies. |

Table 2: Functional Effects of IMPDH2 Modulation on Cell Proliferation

| Cell Line(s) | Cancer Type | Modulation | Observed Effect | References |

| A549 | Non-Small Cell Lung Cancer | Knockdown (shRNA) | Significantly hindered proliferation, invasion, migration, and EMT. | |

| A549 | Non-Small Cell Lung Cancer | Overexpression | Promoted proliferation, invasion, migration, and EMT. | |

| SW480, LoVo | Colorectal Cancer | Overexpression | Promoted cell proliferation (colony formation, CCK8 assays), migration, and invasion. Accelerated tumor growth in vivo. | |

| Multiple TNBC Models | Triple-Negative Breast Cancer | Genetic depletion or Pharmacological inhibition | Reduced pro-tumorigenic phenotypes and suppressed growth of chemo-resistant lesions. | |

| Hepatoblastoma cell lines | Hepatoblastoma | Suppression (Knockdown) | Inhibited cell proliferation and tumorigenicity; induced G0/G1 cell cycle arrest. | |

| Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | Deletion (CRISPR-Cas9) or Inhibition (MPA) | Inhibited cell proliferation and induced apoptotic cell death. |

Involvement in Core Proliferative Signaling Pathways

IMPDH2 does not act in isolation. Its product, GTP, and the enzyme itself are integrated into several critical signaling networks that govern cell growth, survival, and metastasis.

PI3K/AKT/mTOR Pathway

IMPDH2 activity can accelerate the cell cycle transition by activating the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The increased GTP pool resulting from IMPDH2 activity provides the necessary energy and signaling molecules (G-proteins) to sustain the high anabolic rates driven by mTOR signaling. In colorectal cancer, IMPDH2 has been shown to promote progression through this very pathway.

Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer (NSCLC), IMPDH2 has been demonstrated to promote cell proliferation and epithelial-mesenchymal transition (EMT) by activating the Wnt/β-catenin signaling pathway. Upregulation of IMPDH2 leads to increased levels of key pathway components like Wnt3a and β-catenin, subsequently driving the expression of target genes such as c-Myc and Snail that promote cell growth and invasion.

Experimental Protocols & Workflows

Investigating the role of IMPDH2 requires a combination of molecular, biochemical, and cellular assays. Below are generalized protocols for key experiments.

General Experimental Workflow for Functional Analysis

The logical flow for studying IMPDH2's role in proliferation typically involves modulating its expression in a cell line and then observing the functional consequences.

Protocol 1: IMPDH2 Enzymatic Activity Assay

This protocol measures the catalytic activity of IMPDH2 by monitoring the production of NADH, which absorbs light at 340 nm.

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris-HCl (pH 8.0-8.8), 100-300 mM KCl, 1-30 mM EDTA, 1-5 mM DTT. Prepare fresh.

-

Substrate Stock Solutions : Prepare 100 mM Inosine 5'-monophosphate (IMP) and 100 mM NAD+ in deionized water.

-

Enzyme Solution : Reconstitute recombinant human IMPDH2 protein in an appropriate buffer and keep on ice.

-

-

Assay Setup (96-well UV plate) :

-

To each well, add Assay Buffer to a final volume of 200 µL (minus other components).

-

Add the test compound (inhibitor) or solvent control. The final solvent concentration should not exceed 1%.

-

Add the IMPDH2 enzyme (e.g., 2.5 mU/mL final concentration).

-

Pre-incubate the plate at 37°C for 10-30 minutes.

-

-

Reaction Initiation and Measurement :

-

Start the reaction by adding IMP (e.g., 250 µM final concentration) and NAD+ (e.g., 250 µM final concentration).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm in kinetic mode for 30-60 minutes.

-

-

Data Analysis :

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

-

For inhibitor screening, calculate the percent inhibition relative to the solvent control.

-

Protocol 2: Cell Proliferation (CCK-8) Assay

This colorimetric assay measures cell viability, which is indicative of cell proliferation.

-

Cell Seeding : Seed cancer cells with modulated IMPDH2 expression (and control cells) into a 96-well plate at a density of 1x10³ to 5x10³ cells per well.

-

Incubation : Culture the cells for 0, 24, 48, and 72 hours under standard conditions (37°C, 5% CO2).

-

Reagent Addition : At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis : The absorbance value is directly proportional to the number of viable cells. Plot absorbance against time to generate cell growth curves.

Protocol 3: Western Blot for Protein Expression

This technique is used to validate the overexpression or knockdown of IMPDH2 at the protein level.

-

Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against IMPDH2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity using software like ImageJ to determine relative protein expression levels.

IMPDH2 as a Therapeutic Target

The reliance of cancer cells on IMPDH2 makes it an attractive target for drug development. Inhibition of IMPDH2 depletes the intracellular pool of guanine nucleotides, leading to an arrest of DNA and RNA synthesis and, consequently, a halt in cell proliferation.

Table 3: Key IMPDH2 Inhibitors

| Inhibitor | Type of Inhibition | Key Characteristics & Applications | References |

| Mycophenolic Acid (MPA) | Uncompetitive, Reversible | A natural product and the active metabolite of Mycophenolate Mofetil (MMF). Used as an immunosuppressant to prevent organ transplant rejection. Shows anti-tumor activity against various cancers but can have dose-limiting GI toxicity. | |

| Ribavirin | Competitive | A guanosine analog with broad-spectrum antiviral activity. Also demonstrates anti-cancer properties through IMPDH inhibition. | |

| Mizoribine | Competitive | An immunosuppressant used in Japan for renal transplantation and treatment of rheumatoid arthritis. | |

| Shikonin | Non-covalent, Selective | A novel inhibitor that induces growth arrest and apoptosis in triple-negative breast cancer cell lines. | |

| Berberrubine | Competitive, Selective | A novel inhibitor that significantly reduces human colorectal cancer cell growth in a dose-dependent manner. |

The development of novel, highly selective IMPDH2 inhibitors with improved toxicity profiles remains a key goal in oncology research. Strategies are being explored to overcome chemoresistance by targeting IMPDH2, potentially re-sensitizing tumors to conventional therapies.

Conclusion

IMPDH2 stands as a critical enzyme at the intersection of metabolism and cell proliferation. Its role as the gatekeeper for de novo guanine nucleotide synthesis makes it indispensable for the rapid growth characteristic of cancer cells. The wealth of data demonstrating its upregulation in tumors and its integration into key proliferative signaling pathways solidifies its status as a high-value biomarker and therapeutic target. For researchers and drug developers, a thorough understanding of IMPDH2's multifaceted role is essential for designing next-generation cancer therapies that exploit this metabolic vulnerability.

References

Impdh2-IN-2: A Promising Lead for Novel Anti-Tuberculosis Therapy

For Immediate Release

[City, State] – [Date] – In the global fight against tuberculosis (TB), a significant stride has been made with the identification and characterization of Impdh2-IN-2, a potent inhibitor of Mycobacterium tuberculosis inosine-5'-monophosphate dehydrogenase 2 (MtbIMPDH2). This technical whitepaper provides an in-depth overview of this compound, consolidating its biochemical activity, anti-mycobacterial efficacy, and the methodologies employed in its evaluation, aimed at researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis remains a formidable global health challenge, necessitating the development of novel therapeutics with new mechanisms of action. MtbIMPDH2, a crucial enzyme in the de novo biosynthesis of guanine nucleotides, represents a clinically validated target for antimicrobial agents. This compound has emerged from a series of benzoxazole-based inhibitors as a promising candidate, demonstrating significant inhibition of MtbIMPDH2 and potent anti-tuberculosis activity. This document details the quantitative data supporting its potential, the experimental protocols for its characterization, and visual representations of its mechanism of action and the experimental workflow.

Quantitative Data Summary

The anti-tuberculosis potential of this compound is underscored by its potent enzymatic inhibition and whole-cell activity against Mycobacterium tuberculosis. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Medium/Conditions | Reference |

| Ki,app | 14 µM | - | [1] |

| MIC | 6.3 µM | Minimal GAST/Fe medium | [1] |

| MIC | 11 µM | Rich 7H9/ADC/Tween medium | [1] |

Mechanism of Action: Targeting Guanine Nucleotide Biosynthesis

This compound exerts its anti-tuberculosis effect by inhibiting MtbIMPDH2, the enzyme responsible for the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP). This is a rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes in Mycobacterium tuberculosis. By blocking this pathway, this compound effectively starves the bacterium of essential building blocks, leading to the cessation of growth and, ultimately, cell death.

Experimental Protocols

The characterization of this compound involved standardized enzymatic and microbiological assays. The detailed methodologies are crucial for the reproducibility and validation of the findings.

MtbIMPDH2 Enzyme Inhibition Assay

The inhibitory activity of this compound against MtbIMPDH2 was determined by monitoring the production of NADH, a product of the enzymatic reaction.

-

Enzyme and Substrate Preparation: Recombinant MtbIMPDH2 was expressed and purified. Stock solutions of the enzyme, inosine-5'-monophosphate (IMP), and nicotinamide adenine dinucleotide (NAD+) were prepared in appropriate assay buffers.

-

Assay Conditions: The assay was performed in a 96-well plate format. Each well contained the assay buffer, a fixed concentration of MtbIMPDH2, and varying concentrations of the inhibitor (this compound).

-

Reaction Initiation and Measurement: The reaction was initiated by the addition of IMP and NAD+. The increase in absorbance at 340 nm, corresponding to the formation of NADH, was monitored kinetically using a spectrophotometer.

-

Data Analysis: The initial reaction velocities were calculated from the linear portion of the progress curves. The apparent inhibition constant (Ki,app) was determined by fitting the data to the appropriate enzyme inhibition models.

Minimum Inhibitory Concentration (MIC) Assay

The whole-cell anti-tuberculosis activity of this compound was determined using a broth microdilution method.

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80 to mid-log phase.

-

Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in either minimal (GAST/Fe) or rich (7H9/ADC/Tween) media in a 96-well plate.

-

Inoculation: The bacterial culture was diluted to a standardized inoculum and added to each well of the plate containing the compound dilutions.

-

Incubation: The plates were incubated at 37°C for a defined period.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the bacteria. This was assessed visually or by using a viability indicator such as resazurin.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis agents. Its potent inhibition of a key metabolic enzyme in Mycobacterium tuberculosis and its promising whole-cell activity warrant further investigation. Future efforts will focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in relevant animal models of tuberculosis. The detailed methodologies and data presented herein provide a solid foundation for the continued development of this and other MtbIMPDH2 inhibitors as a new class of anti-TB drugs.

Contact: [Insert Contact Information for Research Team/Institution]

References

The Biological Function of IMPDH2 in Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a pivotal, rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), IMPDH2 serves as a critical gatekeeper for the production of GTP and dGTP, which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism. Its expression is significantly upregulated in rapidly proliferating cells, including cancer cells and activated lymphocytes, making it a well-established therapeutic target for immunosuppression, antiviral, and anticancer agents. This technical guide provides an in-depth exploration of the core biological function of IMPDH2, its complex regulatory mechanisms, and its role in disease. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to IMPDH2

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for synthesizing the purine nucleotides essential for life. Inosine-5'-monophosphate dehydrogenase (IMPDH) occupies a crucial branch point in this pathway, controlling the metabolic flux toward the synthesis of guanine nucleotides from the common precursor IMP.[1] Humans express two isoforms, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity but exhibit different expression patterns and regulatory roles.[2][3]

IMPDH1 is constitutively expressed in most normal cells, whereas IMPDH2 is the inducible isoform, with its expression markedly increased in proliferating and neoplastic cells to meet the high demand for guanine nucleotides.[3][4] Consequently, the regulation of overall IMPDH activity is primarily attributed to IMPDH2. This central role in supporting cell proliferation has positioned IMPDH2 as a prime target for therapeutic intervention in a variety of diseases.

Core Enzymatic Function of IMPDH2 in Purine Biosynthesis

IMPDH2 is the rate-limiting enzyme responsible for the first committed step in de novo guanine nucleotide synthesis. It catalyzes the nicotinamide adenine dinucleotide (NAD+)-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP). XMP is subsequently converted to guanosine-5'-monophosphate (GMP) by GMP synthase, which is then further phosphorylated to generate guanosine diphosphate (GDP) and guanosine triphosphate (GTP).

The reaction is as follows: IMP + NAD+ + H₂O → XMP + NADH + H+

Depletion of the guanine nucleotide pool through IMPDH inhibition impairs DNA and RNA synthesis, leading to cell cycle arrest and impaired cell proliferation.

Regulation of IMPDH2 Activity

The activity of IMPDH2 is tightly controlled through multiple mechanisms to maintain cellular homeostasis of purine nucleotides.

Allosteric Regulation

IMPDH2 is subject to feedback inhibition by its downstream products. The enzyme consists of a catalytic domain and a regulatory Bateman domain.

-

GTP Inhibition: High levels of GTP act as a negative feedback regulator. GTP binds to the allosteric Bateman domain, stabilizing a compressed, inactive conformation of the enzyme, thereby reducing its catalytic activity.

-

ATP Activation: Conversely, ATP binding promotes an extended, active conformation, facilitating enzymatic function.

Supramolecular Assembly

Under conditions of metabolic stress or GTP depletion, IMPDH2 protomers can reversibly polymerize into large, micron-scale filaments. This filament formation is a key regulatory mechanism that reduces the enzyme's sensitivity to GTP feedback inhibition. By resisting the GTP-induced compressed state, these filaments allow the cell to boost guanine nucleotide production to meet increased metabolic demands.

References

- 1. Neurodevelopmental disorder mutations in the purine biosynthetic enzyme IMPDH2 disrupt its allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

The Impact of Impdh2-IN-2 on Guanine Nucleotide Pools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme crucial for the de novo synthesis of guanine nucleotides. Its inhibition presents a significant therapeutic target for various diseases, including cancer and inflammatory conditions. This technical guide explores the effect of IMPDH2 inhibition, using the exemplary inhibitor Impdh2-IN-2, on intracellular guanine nucleotide pools. Due to the limited public data on this compound, this document leverages data from the well-characterized IMPDH inhibitor Mycophenolic Acid (MPA) as a proxy to delineate the expected quantitative effects and methodologies. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for quantifying guanine nucleotides, and a summary of the anticipated impact of IMPDH2 inhibition on cellular metabolism.

Introduction: The Role of IMPDH2 in Guanine Nucleotide Synthesis

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, including guanosine triphosphate (GTP).[1][2] Humans express two isoforms of IMPDH, IMPDH1 and IMPDH2, which share 84% amino acid sequence similarity.[1] While IMPDH1 is constitutively expressed, IMPDH2 is often upregulated in proliferating cells and is considered the predominant isoform in many cancer types, making it an attractive target for therapeutic intervention.[3]

The inhibition of IMPDH2 leads to the depletion of the intracellular guanine nucleotide pool, which has profound effects on cellular processes. GTP is essential for a multitude of cellular functions, including DNA and RNA synthesis, signal transduction by G-proteins, and energy transfer. Consequently, the reduction of GTP levels can impair cell proliferation, induce cell cycle arrest, and trigger apoptosis, highlighting the therapeutic potential of IMPDH2 inhibitors.

This compound: A Representative IMPDH2 Inhibitor

While specific quantitative data for this compound's effect on guanine nucleotide pools is not publicly available, its mechanism of action is predicated on the inhibition of the IMPDH2 enzyme. The downstream consequences of this inhibition are expected to be a significant reduction in intracellular GTP and a concomitant accumulation of its substrate, IMP.

Quantitative Effects of IMPDH2 Inhibition on Guanine Nucleotide Pools

To illustrate the expected quantitative impact of an IMPDH2 inhibitor like this compound, we present data from studies using the well-documented IMPDH inhibitor, Mycophenolic Acid (MPA).

| Nucleotide | Cell Line/Model | Treatment | Fold Change/Percentage Reduction | Reference |

| GTP | Prostate Cancer Cells | Mycophenolic Acid (MPA) | >80% reduction | |

| GMP Nucleotides | WaGa Cells (Merkel Cell Carcinoma) | Mycophenolic Acid (MPA) | ~4-fold reduction within 4 hours | |

| IMP | WaGa Cells (Merkel Cell Carcinoma) | Mycophenolic Acid (MPA) | ~10-fold increase within 2 hours | |

| GTP | U87MG and LN229 Cells (Glioblastoma) | 10 µM Mycophenolic Acid (MPA) for 4 hours | Significant decrease |

Table 1: Quantitative changes in guanine nucleotide pools upon treatment with the IMPDH inhibitor Mycophenolic Acid (MPA). This data is presented as a proxy for the expected effects of this compound.

Signaling Pathways Affected by Guanine Nucleotide Depletion

The depletion of guanine nucleotides following IMPDH2 inhibition impacts several critical signaling pathways that regulate cell growth, proliferation, and survival.

Figure 1: Signaling cascade initiated by IMPDH2 inhibition.

Inhibition of IMPDH2 by agents like this compound directly leads to a reduction in the cellular pool of guanine nucleotides. This depletion has two major consequences. Firstly, it curtails the building blocks necessary for DNA and RNA synthesis, thereby impeding cell proliferation. Secondly, it impairs the function of GTP-dependent signaling proteins (G-proteins), which are crucial for a variety of cellular processes. Dysregulation of G-protein signaling can affect downstream pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocols for Measuring Guanine Nucleotide Pools

The accurate quantification of intracellular guanine nucleotide levels is essential for evaluating the efficacy of IMPDH2 inhibitors. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and robust methods for this purpose.

General Experimental Workflow

Figure 2: Experimental workflow for nucleotide analysis.

Detailed Protocol for Nucleotide Extraction and HPLC Analysis

This protocol is a composite based on methodologies described in the literature for the analysis of intracellular nucleotides.

1. Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).

2. Nucleotide Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a pre-chilled extraction buffer (e.g., 0.1 M HCl or a methanol/water solution) directly to the culture plate.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for at least 10 minutes to ensure complete protein precipitation.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes.

-

Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

3. HPLC Analysis:

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector is required.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An ion-pair reverse-phase chromatography approach is often employed. A common mobile phase consists of a buffer such as potassium phosphate (e.g., 92.5 mM KH2PO4) with an ion-pairing agent like tetrabutylammonium bromide (e.g., 9.25 mM), adjusted to a specific pH (e.g., 6.4), and mixed with an organic solvent like acetonitrile (e.g., 7.5%).

-

Detection: Guanine nucleotides are typically detected by their UV absorbance at 252 nm.

-

Quantification: The concentration of each nucleotide (GTP, GDP, GMP) is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of nucleotide standards.

4. LC-MS Analysis (Alternative Method):

-

For higher sensitivity and specificity, liquid chromatography coupled with mass spectrometry can be used.

-

The sample preparation is similar to that for HPLC.

-

A triple quadrupole linear ion trap mass spectrometer with electrospray ionization (ESI) in positive mode is a suitable instrument.

-

This method allows for the precise identification and quantification of nucleotides based on their mass-to-charge ratio.

Conclusion

The inhibition of IMPDH2 by compounds such as this compound represents a promising therapeutic strategy by targeting the de novo synthesis of guanine nucleotides. The expected outcome of this inhibition is a significant depletion of the intracellular guanine nucleotide pool, leading to the impairment of DNA and RNA synthesis, dysregulation of G-protein mediated signaling, and ultimately, the inhibition of cell proliferation and induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other IMPDH2 inhibitors on cellular guanine nucleotide metabolism. These methods are critical for the preclinical and clinical development of novel therapeutics targeting this important enzyme.

References

- 1. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of IMPDH2 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the methodologies used to determine the selectivity of inhibitors for inosine monophosphate dehydrogenase 2 (IMPDH2) over its isoform, IMPDH1. As a primary case study, we will focus on the natural product Sappanone A (SA) , a known selective, covalent inhibitor of IMPDH2. While the specific compound "Impdh2-IN-2" is not identified in the public domain, the principles and protocols detailed herein are directly applicable to the characterization of any potential selective IMPDH2 inhibitor.

Introduction to IMPDH1 and IMPDH2

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Humans have two isoforms, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity. Despite this similarity, they have distinct roles. IMPDH1 is considered a "housekeeping" enzyme with constitutive expression in most cells. In contrast, IMPDH2 is upregulated in proliferating cells, including activated lymphocytes and various cancer cell types, making it an attractive therapeutic target for immunosuppressive and anti-cancer agents.[1] The development of isoform-selective inhibitors is crucial to minimize off-target effects.

Quantitative Analysis of Inhibitor Selectivity

A key aspect of characterizing a selective inhibitor is the quantitative determination of its inhibitory potency against both isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity of Sappanone A (SA) and its Derivative

| Compound | Target | IC50 | Comments |

| Sappanone A Derivative (Compound 5) | IMPDH2 | ~750 nM | Demonstrates potent inhibition of the target enzyme.[1] |

| Sappanone A (SA) | IMPDH1 | Not reported to bind | SA selectively targets IMPDH2 and does not covalently bind to IMPDH1.[1][2] |

| Shikonin | IMPDH2 | Not specified | Identified as a novel and selective IMPDH2 inhibitor.[3] |

Experimental Protocols for Determining Selectivity

A multi-faceted approach is required to conclusively establish the selectivity of an inhibitor for IMPDH2 over IMPDH1. This involves biochemical assays to quantify enzyme inhibition, cellular assays to confirm target engagement in a physiological context, and biophysical methods to demonstrate direct binding.

IMPDH Enzyme Inhibition Assay

This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of purified IMPDH1 and IMPDH2.

Principle: The activity of IMPDH is monitored by measuring the production of NADH, a product of the enzymatic reaction, which absorbs light at 340 nm. A decrease in the rate of NADH production in the presence of the inhibitor indicates enzymatic inhibition.

Detailed Protocol:

-

Recombinant Enzyme Preparation: Obtain purified recombinant human IMPDH1 and IMPDH2.

-

Assay Buffer: Prepare an assay buffer, for example: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 0.1 mg/ml BSA.

-

Inhibitor Preparation: Dissolve the test inhibitor (e.g., Sappanone A) in a suitable solvent, such as DMSO, to create a stock solution. Prepare serial dilutions of the inhibitor.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, a specific concentration of the inhibitor, and the IMPDH enzyme (either IMPDH1 or IMPDH2). Incubate for a predetermined period (e.g., 3 hours at 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrates: IMP and NAD+. Final concentrations might be, for example, 250 µM IMP and 100 µM NAD+ for human IMPDH2.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates direct binding.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., BV-2 microglia) to a suitable confluency. Treat the cells with the test inhibitor (e.g., 20 µM Sappanone A) or vehicle (DMSO) for a specific duration (e.g., 1 hour at 37°C).

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

-

Protein Quantification and Detection: Quantify the amount of soluble IMPDH2 (and IMPDH1 as a control) in the supernatant at each temperature point using Western blotting.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.

Covalent Binding Assay

For inhibitors like Sappanone A that act via covalent modification, specific assays can be employed to demonstrate this mechanism.

Principle: The covalent binding of an inhibitor to its target protein can be demonstrated by showing that the interaction is irreversible and can be competed for by thiol-containing reagents.

Detailed Protocol:

-

Affinity Pull-Down Assay:

-

Synthesize a biotinylated version of the inhibitor (e.g., biotin-SA).

-

Incubate cell lysates with the biotinylated inhibitor immobilized on streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and identify them using SDS-PAGE and Western blotting with an anti-IMPDH2 antibody, or by mass spectrometry.

-

-

Competition Assay: To confirm the covalent nature of the binding to a cysteine residue, perform the pull-down assay in the presence of a competing thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol (BME). A reduction or abolishment of the binding of IMPDH2 to the inhibitor beads in the presence of these reagents suggests a covalent interaction with a cysteine residue.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the logical flow of the experimental protocols and the relevant biological pathways.

Experimental Workflow for Selectivity Determination

Caption: Workflow for determining IMPDH2 inhibitor selectivity.

Mechanism of Sappanone A Covalent Inhibition

Caption: Covalent inhibition of IMPDH2 by Sappanone A.

Downstream Signaling of IMPDH2 Inhibition

Caption: Key signaling pathways affected by IMPDH2 inhibition.

Conclusion

The selective inhibition of IMPDH2 is a promising therapeutic strategy for a range of diseases characterized by rapid cell proliferation. A rigorous and multi-pronged experimental approach is essential to unequivocally demonstrate the selectivity of a candidate inhibitor. The methodologies detailed in this guide, using Sappanone A as a case study, provide a robust framework for the characterization of novel IMPDH2 inhibitors. The combination of biochemical assays, cellular target engagement studies, and mechanistic investigations is crucial for advancing such compounds through the drug discovery pipeline.

References

- 1. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shikonin is a novel and selective IMPDH2 inhibitor that target triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cytotoxicity of IMPDH2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, playing a critical role in DNA and RNA synthesis and cell proliferation.[1] Its upregulation in various cancer types makes it a compelling target for therapeutic intervention. While initial inquiries into a specific entity designated "Impdh2-IN-2" yielded no publicly available data, this guide pivots to the broader and well-documented cytotoxic effects of IMPDH2 inhibition. This document provides a comprehensive overview of the mechanisms, quantitative data on cytotoxic effects of established IMPDH2 inhibitors, detailed experimental protocols for assessing cytotoxicity, and visual representations of the key signaling pathways involved.

The Role of IMPDH2 in Cellular Proliferation and as a Therapeutic Target

IMPDH2 catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the production of guanosine triphosphate (GTP).[2] Rapidly proliferating cells, including cancer cells, have a high demand for guanine nucleotides, making them particularly vulnerable to the inhibition of this pathway.[3] Inhibition of IMPDH2 depletes the cellular pool of guanine nucleotides, which in turn impairs DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] Several compounds, including Mycophenolic Acid (MPA) and Ribavirin, have been identified as inhibitors of IMPDH2 and have demonstrated cytotoxic effects across a range of cancer cell lines.

Quantitative Cytotoxicity Data for IMPDH2 Inhibitors

The cytotoxic effects of IMPDH2 inhibitors are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for Mycophenolic Acid (MPA) and Ribavirin in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Mycophenolic Acid (MPA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MNNG/HOS | Osteosarcoma | 0.46 - 7.3 | |

| U2OS | Osteosarcoma | 0.46 - 7.3 | |

| SaOS-2 | Osteosarcoma | 0.46 - 7.3 | |

| MG-63 | Osteosarcoma | 0.46 - 7.3 | |

| 143B | Osteosarcoma | 0.46 - 7.3 | |

| A549 | Non-small cell lung cancer | >1 | |

| PC3 | Prostate cancer | >1 | |

| U87 | Glioblastoma | Resistant up to 1 µM | |

| MOLT-4 | T-lymphocytic leukemia | Induces apoptosis | |

| THP-1 | Monocytic leukemia | Induces apoptosis | |

| U937 | Histiocytic lymphoma | Induces apoptosis |

Table 2: Cytotoxicity (IC50) of Ribavirin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A-172 | Malignant Glioma | 53.6 | |

| AM-38 | Malignant Glioma | 27.9 | |

| T98G | Malignant Glioma | 55.0 | |

| U-87MG | Malignant Glioma | 59.7 | |

| U-138MG | Malignant Glioma | 664.2 | |

| U-251MG | Malignant Glioma | 257.7 | |

| YH-13 | Malignant Glioma | 76.9 | |

| MCF-7 | Breast Cancer | 42 (analog) | |

| A-673 | Sarcoma | Not specified | |

| S180 | Sarcoma | Not specified | |

| U2OS | Sarcoma | Not specified |

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound (e.g., MPA or Ribavirin) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank control absorbance. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells with the test compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizing the Impact of IMPDH2 Inhibition

Signaling Pathways Affected by IMPDH2 Inhibition

Inhibition of IMPDH2 has been shown to modulate several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The depletion of GTP pools is a central event that triggers these downstream effects.

Caption: Signaling cascade following IMPDH2 inhibition.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of an IMPDH2 inhibitor involves a series of in vitro assays to determine its effect on cell viability and the mechanism of cell death.

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

The inhibition of IMPDH2 presents a promising strategy for cancer therapy due to its critical role in nucleotide metabolism and cell proliferation. While the specific compound "this compound" remains uncharacterized in public literature, the cytotoxic effects of established IMPDH2 inhibitors like Mycophenolic Acid and Ribavirin are well-documented. These compounds induce cell cycle arrest and apoptosis in various cancer cell lines. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to investigate and characterize novel IMPDH2 inhibitors. Further research into selective and potent IMPDH2 inhibitors holds the potential to yield new and effective anticancer agents.

References

- 1. The necrotic signal induced by mycophenolic acid overcomes apoptosis-resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. erepository.uwks.ac.id [erepository.uwks.ac.id]

- 4. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel IMPDH2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, playing a critical role in DNA and RNA synthesis.[1] Its upregulation in various cancers and its involvement in immune responses have established it as a significant therapeutic target.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel IMPDH2 inhibitors, detailing key signaling pathways, experimental protocols for inhibitor screening, and a summary of quantitative data for various compounds.

IMPDH2 as a Therapeutic Target

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the guanine nucleotide synthesis pathway.[1] There are two isoforms, IMPDH1 and IMPDH2, with IMPDH2 being preferentially upregulated in proliferating cells, including cancer cells and activated lymphocytes, making it an attractive target for selective inhibition.[4] Inhibition of IMPDH2 depletes the intracellular pool of guanine nucleotides, leading to cell cycle arrest and apoptosis, thereby providing a therapeutic window for various diseases.

Key Signaling Pathways Involving IMPDH2

IMPDH2 activity is intricately linked with several critical cellular signaling pathways that regulate cell growth, proliferation, and survival. Understanding these connections is paramount for the development of effective and targeted therapies.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation and survival. IMPDH2 has been shown to be involved in the activation of this pathway, promoting cell cycle progression. Inhibition of IMPDH2 can, therefore, lead to the downregulation of this pathway, contributing to the anti-proliferative effects of IMPDH2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signalling activates IMPDH2-mediated purine metabolism to facilitate oxaliplatin resistance by inhibiting caspase-dependent apoptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of IMPDH2 in Lymphocyte Activation and Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine Monophosphate Dehydrogenase 2 (IMPDH2) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, a metabolic pathway crucial for the proliferation and function of lymphocytes. Upon activation, T and B cells undergo massive clonal expansion, a process that demands a significant upregulation of nucleotide biosynthesis. IMPDH2 plays a pivotal role in meeting this demand, making it a key regulator of the adaptive immune response. Consequently, IMPDH2 has emerged as a critical therapeutic target for immunosuppressive drugs used in organ transplantation and autoimmune diseases. This technical guide provides an in-depth overview of the function of IMPDH2 in lymphocyte biology, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

IMPDH2: The Gatekeeper of Guanine Nucleotide Synthesis in Lymphocytes

IMPDH2 catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is the first committed step in the de novo synthesis of guanosine triphosphate (GTP)[1][2]. While a salvage pathway for guanine nucleotide synthesis exists, lymphocytes, particularly T cells, are highly dependent on the de novo pathway for their proliferative responses[3][4].

Two isoforms of IMPDH, type I and type II (encoded by the IMPDH1 and IMPDH2 genes, respectively), exist in humans. While IMPDH1 is constitutively expressed in most tissues, IMPDH2 expression is inducible and significantly upregulated in proliferating cells, including activated lymphocytes[5]. This differential expression pattern makes IMPDH2 an attractive target for selective immunosuppressive therapy.

Upregulation of IMPDH2 during Lymphocyte Activation

Upon stimulation through their antigen receptors (TCR and BCR), lymphocytes undergo a metabolic switch to support rapid proliferation and effector functions. This reprogramming involves a dramatic increase in the expression and activity of IMPDH2.

| Parameter | Fold Increase upon Activation | Lymphocyte Type | Stimulus | Time Point | Reference |

| IMPDH Activity | ~15-fold | CD28+ T cells | PMA and Ionomycin | 72 hours | |

| IMPDH2 mRNA | ~10-fold | CD28+ T cells | PMA and Ionomycin | 48 hours | |

| IMPDH1 mRNA | ~10-fold | CD28+ T cells | PMA and Ionomycin | 24 hours | |

| Total IMPDH Protein | Concomitant Increase | T cells | T cell activation | Not specified |

Signaling Pathways Influencing and Influenced by IMPDH2

IMPDH2 activity is intricately linked with several key signaling pathways that govern lymphocyte activation, proliferation, and survival.

Guanine Nucleotide Synthesis Pathway

The primary role of IMPDH2 is to fuel the de novo synthesis of guanine nucleotides. This pathway is essential for DNA and RNA synthesis required for cell division.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that IMPDH2 activity is linked to this pathway, potentially through the supply of GTP required for the function of small GTPases that act downstream of PI3K/AKT signaling.

Wnt/β-catenin Pathway

Recent studies have implicated IMPDH2 in the Wnt/β-catenin signaling pathway, particularly in the context of cancer cell proliferation. Dysregulation of this pathway can also impact immune cell development and function.

Pharmacological Inhibition of IMPDH2 and its Immunosuppressive Effects

The critical role of IMPDH2 in lymphocyte proliferation has made it a prime target for immunosuppressive drugs. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is a potent, reversible, non-competitive inhibitor of IMPDH2. By depleting the intracellular pool of guanine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes.

Quantitative Effects of IMPDH2 Inhibition

| Compound | Effect | Cell Type | IC50 | Reference |

| Mycophenolic Acid (MPA) | Inhibition of T-cell proliferation (Ca-dependent) | T cells | 100-fold higher than FK 506 and RAPA | |

| Mycophenolic Acid (MPA) | Inhibition of alloreactive T-cell responses (MLR) | T cells | 100-fold higher than FK 506 | |

| Mycophenolic Acid (MPA) | Inhibition of proliferation | T-cell lymphomas, EBV-B-lymphoblastoid cell lines | 90 to 365 nmol/L | |

| Mycophenolic Acid (MPA) | Reduction in guanine/hypoxanthine ratio | CD4+ cells from liver transplant recipients | 37% lower at day 17 vs day 4 |

Detailed Experimental Protocols

IMPDH Enzyme Activity Assay

This protocol is adapted from commercially available kits and literature procedures for measuring IMPDH activity in lymphocyte lysates.

Principle: The assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, which then reduces a tetrazolium salt (INT) to a colored formazan product. The absorbance of the formazan is directly proportional to the IMPDH activity.

Materials:

-

Lymphocyte cell lysate

-

IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA)

-

IMP substrate solution (e.g., 10 mM in assay buffer)

-

NAD+ solution (e.g., 10 mM in assay buffer)

-

INT solution

-

Diaphorase

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 492 nm

Procedure:

-

Prepare Cell Lysate:

-

Isolate lymphocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1x Cell Lysis Solution) at a concentration of approximately 10^7 cells/mL.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing IMPDH Assay Buffer, NAD+, INT, and diaphorase.

-

In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

-

Add assay buffer to bring the total volume to 50 µL.

-

To initiate the reaction, add 50 µL of the IMP substrate solution to each well.

-

For a negative control, add assay buffer instead of the IMP substrate.

-

-

Measurement:

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the negative control from the absorbance of the samples.

-

Calculate the IMPDH activity based on the extinction coefficient of the formazan product.

-

Lymphocyte Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of lymphocytes as an indicator of cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable, proliferating cells.

Materials:

-

Isolated lymphocytes

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

-

IMPDH2 inhibitor (e.g., Mycophenolic acid)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplate

-

Humidified 37°C, 5% CO2 incubator

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Plating:

-

Adjust the lymphocyte concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

-

Treatment:

-

Add 50 µL of medium containing the desired concentration of mitogen/antigen and/or IMPDH2 inhibitor. For control wells, add 50 µL of medium alone.

-

-

Incubation:

-

Incubate the plate for 48-72 hours in a humidified 37°C, 5% CO2 incubator.

-

-

MTT Addition:

-

Add 15 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of proliferation inhibition for treated wells compared to the stimulated, untreated control wells.

-

Western Blotting for IMPDH2

This protocol describes the detection of IMPDH2 protein in lymphocyte lysates.

Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then detected using a specific primary antibody against IMPDH2, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction.

Materials:

-

Lymphocyte cell lysate

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IMPDH2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Prepare lymphocyte lysates as described in the IMPDH activity assay protocol.

-

Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the denatured protein samples onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-IMPDH2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Conclusion and Future Directions

IMPDH2 stands as a cornerstone in the metabolic regulation of lymphocyte activation and the subsequent immune response. Its inducible nature and critical role in the proliferation of T and B cells have rightfully positioned it as a key target for immunosuppressive therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the intricate functions of IMPDH2 and to develop novel, more targeted immunomodulatory agents. Future research will likely focus on the precise regulatory mechanisms governing IMPDH2 expression and activity in different lymphocyte subsets, its role in the tumor microenvironment, and the development of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmrservice.com [bmrservice.com]

Methodological & Application

Application Notes and Protocols for Measuring IMPDH2-IN-2 Efficacy in a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key step in the production of guanosine triphosphate (GTP).[1] GTP is essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. Consequently, IMPDH2 plays a significant role in cell growth, proliferation, and differentiation.

Upregulation of IMPDH2 has been observed in various cancers and is associated with malignant transformation, making it an attractive target for therapeutic intervention. Inhibition of IMPDH2 depletes the cellular guanine nucleotide pool, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes. This makes IMPDH2 a validated target for immunosuppressive, antiviral, and anticancer drugs.

IMPDH2-IN-2 is a novel inhibitor targeting IMPDH2. These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its impact on cell viability, intracellular GTP levels, and key signaling pathways.

Signaling Pathway of IMPDH2

IMPDH2 is a central node in cellular metabolism and is intertwined with several critical signaling pathways that regulate cell proliferation, survival, and inflammation. Its inhibition can have far-reaching effects on cellular function.

Caption: IMPDH2 signaling and inhibition workflow.

Principle of the Assays

The efficacy of this compound is determined by its ability to inhibit IMPDH2 in a cellular context. This can be quantified through several downstream effects:

-

Reduction in Cell Viability/Proliferation: Inhibition of IMPDH2 depletes GTP pools, which is essential for the proliferation of rapidly dividing cells. Measuring the reduction in cell viability in the presence of this compound allows for the determination of its half-maximal inhibitory concentration (IC50).

-

Quantification of Intracellular GTP Levels: A direct measure of IMPDH2 inhibition is the depletion of the intracellular pool of guanine nucleotides. This can be quantified using methods such as HPLC or specialized assay kits.

-

Induction of Apoptosis: Sustained inhibition of IMPDH2 and depletion of GTP can lead to cell cycle arrest and ultimately apoptosis. The induction of apoptosis can be measured by assays such as Annexin V staining or caspase activity assays.

-

Modulation of Downstream Signaling Pathways: The activity of signaling pathways dependent on GTP, such as PI3K/AKT/mTOR and Wnt/β-catenin, can be assessed by Western blotting for key pathway proteins.

Experimental Workflow

The general workflow for assessing the efficacy of this compound involves cell culture, treatment with the inhibitor, and subsequent measurement of the chosen endpoint.

Caption: General experimental workflow for assaying this compound efficacy.

Materials and Reagents

-

Cell Lines: A rapidly proliferating cancer cell line known to express IMPDH2 (e.g., A549 non-small cell lung cancer cells, HeLa cervical cancer cells, or a relevant cell line for the user's research).

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known IMPDH2 inhibitor such as Mycophenolic Acid (MPA).

-

Vehicle Control: The solvent used to dissolve this compound and MPA (e.g., DMSO).

-

Assay-Specific Reagents:

-

Cell Viability Assay: MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

GTP Measurement Assay: GTP Assay Kit (Luminescent) or reagents for HPLC analysis.

-

Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit or Caspase-Glo® 3/7 Assay kit.

-

Western Blotting: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (for IMPDH2, β-catenin, p-AKT, total AKT, and a loading control like β-actin or GAPDH), and HRP-conjugated secondary antibodies.

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

96-well and 6-well plates

-

Plate reader (absorbance and luminescence)

-

Flow cytometer (for Annexin V assay)

-

Western blotting equipment

-

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol determines the effect of this compound on cell proliferation and viability.

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound and the positive control (MPA) in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Incubate for 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression analysis.

-

Protocol 2: Intracellular GTP Measurement

This protocol directly measures the impact of this compound on its target.

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50), MPA as a positive control, and a vehicle control.

-

Incubate for 24 hours.

-

-

Cell Lysis and GTP Measurement:

-

Wash the cells with cold PBS and lyse them according to the instructions of the chosen GTP assay kit.

-

Follow the manufacturer's protocol for the luminescent GTP assay to measure the amount of GTP in each sample.

-

-

Data Analysis:

-

Normalize the GTP levels to the total protein concentration of each sample (determined by a BCA assay).

-

Express the GTP levels as a percentage of the vehicle-treated control.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the reduction in GTP levels.

-

Data Presentation